Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride
Overview
Description
Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride is a chemical compound with the molecular formula C7H11N3.2HCl. It is a derivative of pyrimidine, an aromatic heterocyclic compound containing nitrogen atoms at positions 1 and 3 of the six-membered ring. Pyrimidine derivatives are known for their wide range of pharmacological effects, including antibacterial, antiviral, antifungal, and anti-inflammatory properties .
Mechanism of Action
Target of Action
Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride is a complex organic compound that interacts with various biological targets. It’s worth noting that 2-aminopyrimidine derivatives, which are structurally similar to this compound, have been reported to exhibit antitrypanosomal and antiplasmodial activities . These activities suggest that the compound may interact with targets within the Trypanosoma brucei rhodesiense and Plasmodium falciparum organisms .
Result of Action
Based on the reported activities of similar compounds, it’s possible that the compound could lead to disruption of energy production within target organisms, potentially leading to their death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride typically involves the reaction of pyrimidine derivatives with methylamine under controlled conditions. One common method includes the alkylation of pyrimidine with methylamine in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified through crystallization or distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce methylated amines .
Scientific Research Applications
Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its anti-inflammatory effects and potential use in drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine: The parent compound with similar pharmacological properties.
2-Aminopyrimidine: Known for its antitrypanosomal and antiplasmodial activities.
Pyrimidine N-oxides: Oxidized derivatives with potential antibacterial properties.
Uniqueness
Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride is unique due to its specific methylation pattern, which may confer distinct pharmacological properties compared to other pyrimidine derivatives. Its dihydrochloride form also enhances its solubility and stability, making it suitable for various applications .
Properties
IUPAC Name |
N-methyl-1-pyrimidin-2-ylmethanamine;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.2ClH/c1-7-5-6-8-3-2-4-9-6;;/h2-4,7H,5H2,1H3;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWUFKRANMPOPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC=CC=N1.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1956354-92-9 | |
Record name | methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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